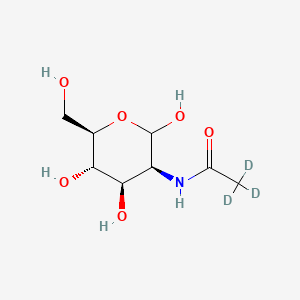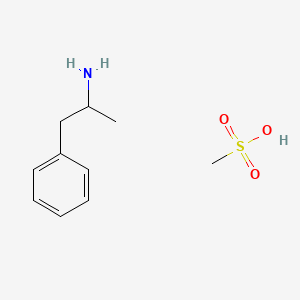
2-(4-Methylpiperazin-1-yl)-5-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperazin-1-yl)-5-nitrophenol is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a nitrophenol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitrophenol typically involves the reaction of 4-methylpiperazine with 5-nitrophenol under specific conditions. One common method involves the use of a Mannich reaction, where the piperazine ring is introduced through a condensation reaction with formaldehyde and a secondary amine . The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and purity through the use of catalysts and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-5-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitrophenol moiety can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 2-(4-Methylpiperazin-1-yl)-5-aminophenol.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-5-nitrophenol involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The nitrophenol moiety may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in target cells . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperazin-1-yl Carbonyl Group: Shares the piperazine ring structure but differs in functional groups.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Used in the treatment of schizophrenia and related psychoses.
(4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone: A synthetic cannabinoid with different pharmacological properties.
Uniqueness
2-(4-Methylpiperazin-1-yl)-5-nitrophenol is unique due to its specific combination of a piperazine ring and a nitrophenol moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit potential therapeutic effects that are not commonly found in other piperazine derivatives .
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-5-nitrophenol |
InChI |
InChI=1S/C11H15N3O3/c1-12-4-6-13(7-5-12)10-3-2-9(14(16)17)8-11(10)15/h2-3,8,15H,4-7H2,1H3 |
InChI Key |
NRZLWURJDLIZMX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


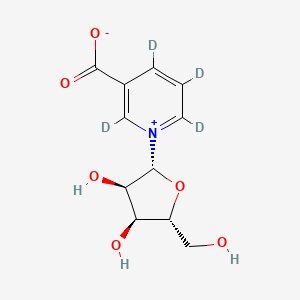
![N-[(5-bromo-2-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B13854812.png)
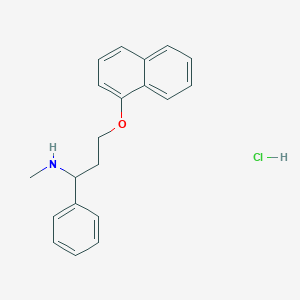
![11'-[4-(dimethylamino)phenyl]-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13854831.png)
![j']diquinolizin-18-ium inner salt 4'-Propargyl Sulfonamide 2'-Sulfate](/img/structure/B13854843.png)
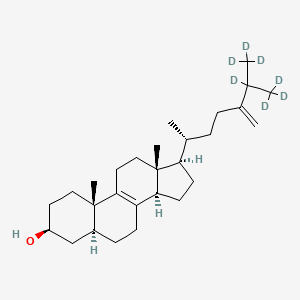
![N-[4-Bromo-3,5-(bistrifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B13854854.png)
![N6-[(Allylamino]carbonothioyl]lysine-13C6,15N2](/img/structure/B13854859.png)
![2-[(3,5-Dimethylphenyl)methoxy]acetic acid](/img/structure/B13854860.png)
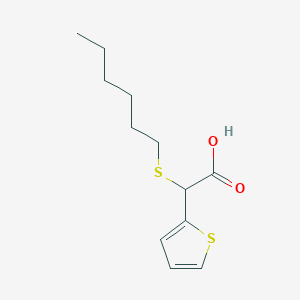
![3-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,2-diol](/img/structure/B13854874.png)

